REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([CH:9]=[N:10][CH2:11][C:12]2[C:13]([NH2:19])=[N:14][C:15]([CH3:18])=[N:16][CH:17]=2)=[CH:4][N:3]=1.CC1N=C(N)C(CO)=CN=1.CC1N=C(N)C(C=NO)=CN=1>>[CH3:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([CH2:9][NH:10][CH2:11][C:12]2[C:13]([NH2:19])=[N:14][C:15]([CH3:18])=[N:16][CH:17]=2)=[CH:4][N:3]=1
|
Name
|
2-methyl-4-amino-5-pyrimidylmethylidene-(2-methyl-4-amino-5-pyrimidylmethyl)amine
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=NC=C(C(=N1)N)C=NCC=1C(=NC(=NC1)C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=NC=C(C(=N1)N)CO
|
Name
|
2-methyl-4-amino-5-pyrimidine aldoxime
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=NC=C(C(=N1)N)C=NO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CC1=NC=C(C(=N1)N)CNCC=1C(=NC(=NC1)C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |